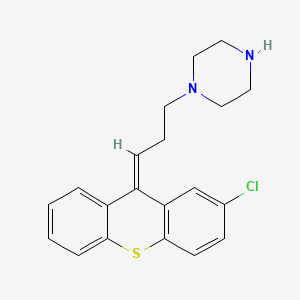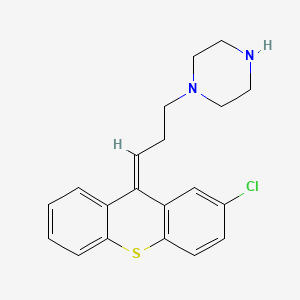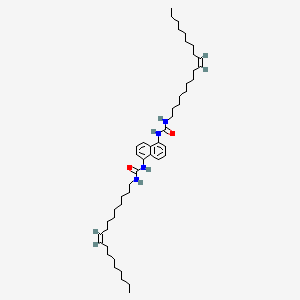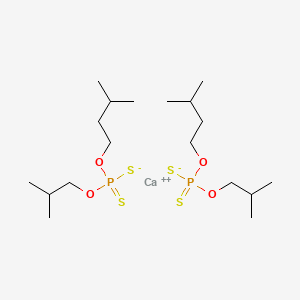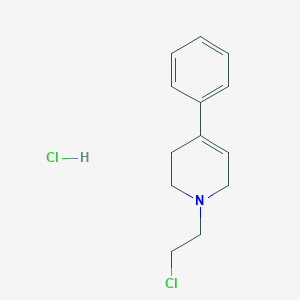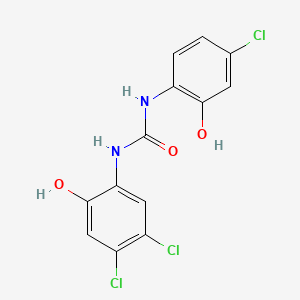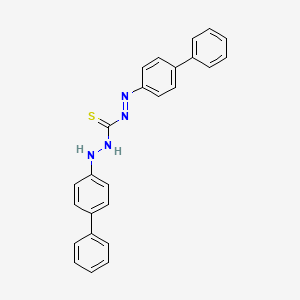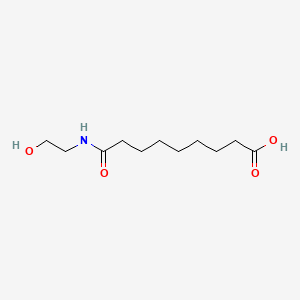
(2-Ethylhexanoato-O)(isodecanoato-O)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(isodecanoato-O)manganese is a coordination compound with the molecular formula C18H34MnO4. It is known for its applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligand exchange reactions can occur with other carboxylates or coordinating ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various carboxylic acids for substitution reactions .
Major Products Formed
The major products formed from these reactions include manganese oxides, reduced manganese species, and substituted manganese carboxylates .
Scientific Research Applications
(2-Ethylhexanoato-O)(isodecanoato-O)manganese has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its therapeutic potential in treating manganese deficiency and related disorders.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)manganese involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center acts as a catalytic site, enabling redox reactions and ligand exchange processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylhexanoato-O)(isononanoato-O)calcium
- (2-Ethylhexanoato-O)(isononanoato-O)cerium
- (2-Ethylhexanoato-O)(neodecanoato-O)manganese
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)manganese is unique due to its specific coordination environment and the combination of 2-ethylhexanoic acid and isodecanoic acid ligands. This unique structure imparts distinct catalytic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
94247-31-1 |
|---|---|
Molecular Formula |
C18H36MnO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-ethylhexanoic acid;manganese;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Mn/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
VHNORCPZFWZGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



